4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine

Catalog No.
S869697
CAS No.
1275401-16-5
M.F
C12H11ClN2O2
M. Wt
250.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine

CAS Number

1275401-16-5

Product Name

4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine

IUPAC Name

4-chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

InChI

InChI=1S/C12H11ClN2O2/c1-8-14-11(13)7-12(15-8)17-10-5-3-9(16-2)4-6-10/h3-7H,1-2H3

InChI Key

HAGLTXVRALJFDA-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)Cl)OC2=CC=C(C=C2)OC

Canonical SMILES

CC1=NC(=CC(=N1)Cl)OC2=CC=C(C=C2)OC

Current Information:

Further Exploration:

Given the lack of specific information on 4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine, there are a few avenues for further exploration:

  • Chemical structure analysis: Examining the compound's structure can provide clues about its potential properties and functionalities. The presence of a chlorinated pyrimidine ring and a methoxyphenoxy group suggests possibilities for applications in medicinal chemistry or materials science. However, in-silico predictions should be treated with caution and experimental validation is required.
  • Patent databases: Searching scientific patent databases might reveal intellectual property filings related to the synthesis or use of 4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine. Patents often disclose novel applications of chemical compounds.

Future Research:

The potential scientific research applications of 4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine remain unexplored. Based on its structure, researchers could investigate its potential for:

  • Medicinal chemistry: The chlorinated pyrimidine ring is a common feature in many bioactive molecules. Investigating the compound's interactions with biological targets could lead to the development of new drugs.
  • Materials science: The combination of aromatic and heterocyclic rings suggests potential applications in the design of new functional materials.

4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine is a pyrimidine derivative characterized by a chloro group at the 4-position, a methoxyphenoxy substituent at the 6-position, and a methyl group at the 2-position of the pyrimidine ring. Its molecular formula is C12H12ClN3O2C_{12}H_{12}ClN_{3}O_{2} and it has a molecular weight of approximately 273.69 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to various substituted derivatives.
  • Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction processes, which can modify its functional groups.
  • Coupling Reactions: It can engage in Suzuki-Miyaura cross-coupling reactions, commonly used in organic synthesis to form biaryl compounds.

Major Products Formed

The specific products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions may yield different substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine exhibits a range of biological activities:

  • Antimicrobial Activity: It has shown effectiveness against various bacterial strains.
  • Antifungal Activity: The compound demonstrates antifungal properties, making it a candidate for further research in this area.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as enzyme inhibition.
  • Anti-inflammatory Properties: The compound may also play a role in reducing inflammation, which is relevant for therapeutic applications in inflammatory diseases.

The synthesis of 4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine typically involves several steps:

  • Formation of Intermediate: The reaction of 4-methoxyphenol with chloroacetyl chloride yields an intermediate compound, 2-chloro-4-methoxyacetophenone.
  • Cyclization: This intermediate is then reacted with urea and ammonium carbonate to form the final product.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) are employed to ensure the purity of the synthesized compound.

This compound finds applications across various fields:

  • Medicinal Chemistry: Due to its biological activities, it is being explored as a potential therapeutic agent for treating infections and cancer.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Chemical Industry: It can be utilized in producing various chemical intermediates and active pharmaceutical ingredients.

The mechanism of action for 4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine involves its interaction with specific molecular targets within biological systems. For instance, it may inhibit certain enzymes or receptors that play critical roles in cellular processes, leading to its observed biological effects.

Several compounds share structural similarities with 4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-6-(4-methoxyphenoxy)pyrimidineSimilar pyrimidine structureLacks methyl group at position 2
Pyrido[2,3-d]pyrimidin-5-oneDifferent heterocyclic structureNotable for distinct biological activity
4-Chloro-6-(chloromethyl)-2-methoxypyrimidineChloromethyl group instead of methoxyphenoxyDifferent reactivity profile
6-Chloro-2-methoxypyrimidin-4-amineAmino group substitutionExhibits different pharmacological properties

Uniqueness

The uniqueness of 4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine lies in its specific substitution pattern on the pyrimidine ring. This distinct arrangement imparts unique chemical and biological properties that differentiate it from similar compounds. The combination of a chloro group, a methoxyphenoxy group, and a methyl group enhances its versatility for various applications in medicinal chemistry and organic synthesis.

XLogP3

3.4

Dates

Last modified: 04-14-2024

Explore Compound Types